molecular formula C19H25Cl2NO4S B224875 N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

Número de catálogo B224875
Peso molecular: 434.4 g/mol
Clave InChI: LWQFCRYRMAATSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide, commonly known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative belongs to a class of compounds known as potassium channel blockers, which are being investigated for their ability to treat various diseases.

Mecanismo De Acción

The mechanism of action of ADX-10059 involves its ability to block the TRPV1 and ENaC channels. TRPV1 channels are expressed in sensory neurons and are involved in the perception of pain and heat. By blocking these channels, ADX-10059 can reduce pain and inflammation. ENaC channels are expressed in the lungs and kidneys and are involved in the regulation of sodium transport. By inhibiting these channels, ADX-10059 can reduce fluid accumulation in the lungs and improve lung function.
Biochemical and Physiological Effects
ADX-10059 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, it has been shown to improve lung function in animal models of COPD and acute lung injury. These effects are thought to be mediated by the blockade of TRPV1 and ENaC channels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ADX-10059 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to animals. In addition, its potency and selectivity for TRPV1 and ENaC channels may limit its use in studying other ion channels or receptors.

Direcciones Futuras

There are several future directions for the study of ADX-10059. One area of interest is its potential use in the treatment of pain and inflammation in humans. Clinical trials have shown promising results in patients with osteoarthritis and chronic low back pain. Another area of interest is its potential use in the treatment of respiratory diseases, such as COPD and cystic fibrosis. Preclinical studies have shown that ADX-10059 can improve lung function and reduce inflammation in animal models of these diseases. Finally, there is interest in developing more potent and selective TRPV1 and ENaC blockers based on the structure of ADX-10059. These compounds may have even greater therapeutic potential for a variety of diseases.

Métodos De Síntesis

The synthesis of ADX-10059 involves several steps, including the reaction of 2-adamantanol with 2-bromoethanol to form 2-(1-adamantyloxy)ethanol. This intermediate is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride to yield ADX-10059. The purity of the final product is typically assessed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

ADX-10059 has been investigated for its potential therapeutic applications in various disease areas, including hypertension, chronic obstructive pulmonary disease (COPD), and gastroesophageal reflux disease (GERD). It has been shown to be a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. In addition, ADX-10059 has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in the lungs and kidneys.

Propiedades

Nombre del producto

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

Fórmula molecular

C19H25Cl2NO4S

Peso molecular

434.4 g/mol

Nombre IUPAC

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25Cl2NO4S/c1-25-18-16(3-2-15(20)17(18)21)27(23,24)22-4-5-26-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-3,12-14,22H,4-11H2,1H3

Clave InChI

LWQFCRYRMAATSL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

SMILES canónico

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.